氟锑酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

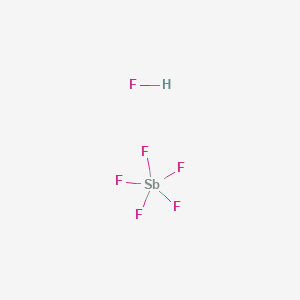

Fluoroantimonic acid is a superacid, known for its extreme acidity, far surpassing that of sulfuric acid. It is a mixture of hydrogen fluoride and antimony pentafluoride, resulting in a highly corrosive and reactive compound. This acid is so potent that it can protonate hydrocarbons to form pentacoordinate carbocations, making it trillions of times stronger than pure sulfuric acid when measured by its Hammett acidity function .

科学研究应用

Fluoroantimonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, facilitating reactions that are otherwise difficult to achieve.

Biology and Medicine: While its direct use in biological systems is limited due to its extreme corrosiveness, it is used in the synthesis of biologically active compounds.

Industry: In the electronics industry, it is used for etching silicon wafers and manufacturing microchips.

Research and Development: Scientists utilize fluoroantimonic acid to explore the behavior of superacids and study their applications in catalysis, material science, and nanotechnology.

作用机制

Target of Action

Fluoroantimonic acid, a superacid formed by combining hydrogen fluoride and antimony pentafluoride , primarily targets organic compounds . Its extreme acidity allows it to protonate nearly all organic compounds , altering their properties.

Mode of Action

The mode of action of fluoroantimonic acid is through protonation . It donates protons to organic compounds . This process alters the compound’s properties such as mass, solubility, and hydrophilicity . The protons easily migrate through the solution, moving from H2F+ to HF, when present, by the Grotthuss mechanism .

Biochemical Pathways

Fluoroantimonic acid’s extreme acidity can cause dehydrogenation or dehydration in organic compounds . This can lead to significant changes in the biochemical pathways of these compounds.

Result of Action

The result of fluoroantimonic acid’s action is the alteration of the properties of the targeted organic compounds . By donating protons to these compounds, fluoroantimonic acid can change their mass, solubility, and hydrophilicity . This can lead to significant changes in the behavior and interactions of these compounds.

Action Environment

The action of fluoroantimonic acid is highly dependent on the environment. It is extremely reactive and can react explosively with water . It can also dissolve most plastics and glass . It cannot erode polytetrafluoroethylene (ptfe), commonly known as teflon . Thus, Teflon containers are often used to store this potent liquid . Another storing method is within a hydrofluoric acid solution, where fluoroantimonic acid doesn’t undergo explosive decomposition .

准备方法

Fluoroantimonic acid is synthesized by combining hydrogen fluoride with antimony pentafluoride. The reaction is as follows:

SbF5+2HF⇌SbF6−+H2F+

This reaction is exothermic and must be conducted under controlled conditions to prevent explosive reactions . Industrial production methods involve careful handling and storage in containers lined with polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkane (PFA) to prevent corrosion .

化学反应分析

Fluoroantimonic acid undergoes various types of chemical reactions, including:

Protonation: It donates protons to organic compounds, altering their properties such as mass, solubility, and hydrophilicity.

Substitution Reactions: It can substitute hydrogen atoms in hydrocarbons with fluorine atoms, forming fluorinated organic compounds.

Oxidation and Reduction: While primarily known for its protonation ability, it can also participate in oxidation-reduction reactions under specific conditions.

Common reagents used in these reactions include hydrocarbons, organic solvents, and other acids. The major products formed are often highly fluorinated organic compounds and carbocations .

相似化合物的比较

Fluoroantimonic acid is unique due to its extreme acidity and reactivity. Similar compounds include:

Magic Acid: A mixture of fluorosulfuric acid and antimony pentafluoride, also known for its superacidic properties.

Chlorosulfuric Acid: Another strong acid, but less potent than fluoroantimonic acid.

Trifluoromethanesulfonic Acid: Known for its strong acidity, but still weaker compared to fluoroantimonic acid.

Fluoroantimonic acid stands out due to its ability to protonate even the weakest bases and its extreme corrosiveness, making it a valuable tool in both industrial and research settings .

属性

IUPAC Name |

pentafluoro-λ5-stibane;hydrofluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Sb/h6*1H;/q;;;;;;+5/p-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAKFIZHTUAVJN-UHFFFAOYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F.F[Sb](F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6HSb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.758 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16950-06-4 |

Source

|

| Record name | Hexafluoroantimonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16950-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。